Cerium(4+) perchlorate
Description
Significance of Cerium(IV) in Contemporary Redox Chemistry
Cerium is unique among the lanthanides for its ability to exist in two stable and adjacent oxidation states: +3 and +4. acs.org The cerium(IV) ion, Ce⁴⁺, is a powerful one-electron oxidizing agent, a property attributed to the stability gained by being reduced to the cerium(III) state. acs.orgbrainly.in This strong oxidizing power makes cerium(IV) compounds, including the perchlorate (B79767) salt, highly effective in a variety of chemical reactions. brainly.in
The standard reduction potential (E°) of the Ce⁴⁺/Ce³⁺ couple is notably high and can vary depending on the medium, but a representative value is around +1.72 V. wikipedia.org In 8 M perchloric acid, this potential can reach as high as +1.87 V, highlighting its exceptional oxidizing strength. wikipedia.org This property is harnessed in numerous applications, including:
Organic Synthesis: Cerium(IV) reagents are widely used to oxidize a range of organic functional groups. samaterials.comorganic-chemistry.org For instance, they can oxidize secondary alcohols to ketones and benzyl (B1604629) alcohols to aldehydes. organic-chemistry.org
Analytical Chemistry: Cerium(IV) salts serve as standard reagents in volumetric analysis, particularly in cerimetric titrations, a type of redox titration. wikipedia.orgnih.gov
Catalysis: Ceria (Cerium(IV) oxide) and other cerium(IV) compounds are employed as catalysts in various industrial processes. srce.hrosti.gov Cerium(IV) can act as a catalyst in organic synthesis, often through the generation of radical intermediates. lehigh.edunih.gov The Belousov–Zhabotinsky reaction, a classic example of a non-linear chemical oscillator, utilizes the Ce⁴⁺/Ce³⁺ couple to catalyze the reaction. wikipedia.org
The oxidizing capability of Ce(IV) is so pronounced that aqueous cerium(IV) can oxidize hydrochloric acid to chlorine gas. wikipedia.org Its effectiveness is also linked to the fact that it operates via a one-electron redox process. acs.orgorganic-chemistry.org
Distinctive Characteristics of Perchlorate as a Non-Coordinating Anion in Cerium(IV) Systems
The perchlorate ion (ClO₄⁻) is the conjugate base of perchloric acid, one of the strongest known mineral acids. wikipedia.org This makes the perchlorate ion a very weak base and, crucially, a weakly coordinating or often considered "non-coordinating" anion. wikipedia.orgresearchgate.net This characteristic is pivotal in the context of cerium(IV) chemistry for several reasons:
Enhanced Reactivity of the Cation: Because the perchlorate anion does not readily form strong coordinate bonds with the Ce⁴⁺ cation, the cation remains more "naked" or available to interact with other species in the solution. researchgate.net This lack of strong coordination enhances the inherent oxidizing power of the cerium(IV) ion.
Use as a Supporting Electrolyte: In electrochemical and coordination chemistry studies, perchlorate salts are frequently used as supporting electrolytes. wikipedia.org Their minimal interaction with metal cations allows researchers to study the properties and reactions of the cation itself without significant interference from the anion. wikipedia.orgepa.gov
Influence on Redox Potential: The nature of the anion present in a cerium(IV) solution significantly affects the redox potential of the Ce⁴⁺/Ce³⁺ couple. rsc.org In the presence of a non-coordinating anion like perchlorate, the potential is generally higher compared to when coordinating anions like sulfate (B86663) or nitrate (B79036) are present, which form stable complexes with Ce(IV). wikipedia.orgresearchgate.net Studies have shown that increasing the concentration of sodium perchlorate in a solution can shift the formal redox potential of the cerium(IV)-cerium(III) system to more positive values. rsc.org
While generally considered non-coordinating, it is a simplification, and weak interactions can occur, especially in the solid state or in non-aqueous solutions. iaea.orgacs.orgacs.org Nevertheless, in aqueous solutions, its non-coordinating nature is a defining and highly useful feature. wikipedia.orgillinois.edu
Overview of Current Research Domains Pertaining to Cerium(IV) Perchlorate
Research involving cerium(IV) perchlorate and related cerium(IV) systems continues to be an active area, driven by its fundamental properties and potential applications. Key research domains include:
Kinetics and Mechanisms of Oxidation Reactions: A significant body of research focuses on elucidating the kinetics and mechanisms of oxidation of various organic and inorganic substrates by cerium(IV) in perchlorate media. rsc.orgaustinpublishinggroup.comsemanticscholar.orgsciencepublishinggroup.comresearchgate.net These studies often investigate the role of hydrogen ion concentration, the nature of the reactive cerium(IV) species (e.g., Ce⁴⁺, Ce(OH)³⁺), and the formation of intermediate complexes. austinpublishinggroup.comsemanticscholar.orgiaamonline.org For example, studies on the oxidation of amino acids and polysaccharides have provided insights into the reaction pathways. austinpublishinggroup.comiaamonline.org
Catalysis: The catalytic applications of cerium(IV) compounds remain a major research focus. srce.hrsoton.ac.uk While much of this work involves cerium(IV) oxide, studies also explore homogeneous catalysis using cerium(IV) salts, including the perchlorate. osti.govlehigh.edu Research into cerium(IV)-catalyzed organic reactions, such as the decomposition of aryldiazomethanes, continues to expand the synthetic utility of these reagents. acs.org
Materials Science: Cerium compounds, particularly cerium(IV) oxide, are crucial in the development of advanced materials. srce.hrsrce.hr Research explores their use in solid oxide fuel cells, sensors, and as catalysts for environmental remediation, such as in automotive catalytic converters. srce.hr The fundamental understanding of cerium(IV) chemistry, often studied in perchlorate media, underpins these applications.
Electrochemistry: The electrochemical generation of Ce(IV) and its use in mediated electrochemical oxidation and redox flow batteries are areas of active investigation. soton.ac.uk The high redox potential and facile regeneration of the Ce⁴⁺/Ce³⁺ couple make it attractive for these energy and environmental applications. soton.ac.uk
Physicochemical Data of Cerium(IV) Perchlorate
| Property | Value | Reference |
| Chemical Formula | Ce(ClO₄)₄ | wikipedia.org |
| Molar Mass | 537.92 g/mol | wikipedia.org |
| Appearance | Orange-yellow aqueous solution | wikipedia.org |
| Density | 1.556 g/cm³ (at 25 °C) | wikipedia.org |
| Melting Point | 725 °C (1,337 °F; 998 K) | wikipedia.org |
| Redox Potential (Ce⁴⁺/Ce³⁺) | +1.87 V (in 8 M HClO₄) | wikipedia.org |
| Redox Potential (Ce⁴⁺/Ce³⁺) | ~+1.72 V (representative value) | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
cerium(4+);tetraperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4ClHO4/c;4*2-1(3,4)5/h;4*(H,2,3,4,5)/q+4;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNBDUGCNUZGGR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeCl4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890740 | |
| Record name | Perchloric acid, cerium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14338-93-3 | |
| Record name | Perchloric acid, cerium(4+) salt (4:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, cerium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, cerium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium(4+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Solution Chemistry and Speciation Dynamics of Cerium Iv Perchlorate
Hydrolysis Phenomena of Cerium(IV) in Perchlorate (B79767) Solutions
The hydrolysis of the Ce⁴⁺ ion is a fundamental process in aqueous perchlorate solutions, leading to the formation of hydroxo complexes researchgate.net. The primary hydrolysis reaction, Ce⁴⁺ + H₂O ⇌ CeOH³⁺ + H⁺, has been studied to determine its thermodynamic properties. For this reaction, a ΔH value of 15.5 ± 1 kcal has been calculated for the first hydrolysis of Ce⁴⁺ cdnsciencepub.com. This positive enthalpy change indicates that the hydrolysis process is endothermic.
The extent of hydrolysis is highly dependent on the solution's acidity. In solutions with low hydrogen ion concentration, hydrolysis is more significant, leading to a higher proportion of CeOH³⁺ and the subsequent formation of dimeric and potentially more complex polymeric species cdnsciencepub.combioinfopublication.org. The various hydrolytic equilibria of Ce(IV) species in perchloric acid are central to understanding its reactivity as an oxidizing agent bioinfopublication.org.
Reaction Kinetics and Mechanistic Pathways Involving Cerium Iv Perchlorate As an Oxidant
Kinetics and Mechanisms of Specific Substrate Oxidations by Cerium(IV) Perchlorate (B79767)
Oxidation of Organic Substrates
Carbohydrates (e.g., Inositol (B14025), D-Sorbitol, D-Mannitol)
The oxidation of carbohydrates like inositol by cerium(4+) in a perchlorate medium has been studied spectrophotometrically. The reaction exhibits a first-order dependence on the concentration of Ce(IV) and a less than unit order dependence on both the concentration of inositol and hydrogen ions. escholarship.org An increase in the ionic strength and dielectric constant of the medium leads to an increase in the oxidation rate. The addition of the product, Ce(III), does not significantly affect the reaction rate. The primary oxidation product of inositol has been identified as inosose. escholarship.orgrsc.org
The proposed mechanism involves the formation of an intermediate complex between the cerium(IV) species and inositol. This complex then decomposes in a slow step to yield a free radical and Ce(III). The free radical is subsequently oxidized by another Ce(IV) ion in a fast step to produce the final product. rsc.orgresearchgate.net
Table 1: Kinetic Data for the Oxidation of Inositol by Cerium(4+) Perchlorate
| Parameter | Order of Reaction |
|---|---|
| [Ce(IV)] | 1 |
| [Inositol] | < 1 |
Note: Data compiled from kinetic studies on the oxidation of inositol. escholarship.org
Amino Acids (e.g., L-Glutamine, Hydroxylysine, Serine, Lysine, L-Cystine)
The oxidation of amino acids by this compound provides insight into the metabolic pathways and oxidative decarboxylation of these essential biomolecules.
The oxidation of L-Glutamine by cerium(4+) in a perchlorate solution, both uncatalyzed and catalyzed by silver(I), follows first-order kinetics with respect to [Ce(IV)]. researchgate.net The reaction shows a less than unit order dependence on [L-Glutamine] and a negative fractional order with respect to [H+]. researchgate.net This suggests the formation of an intermediate complex. The final oxidation products are identified as formyl propanamide, ammonium (B1175870) ion, and carbon dioxide. researchgate.net
For Hydroxylysine and Serine , studies on their oxidation by cerium(IV) in an acid medium have been reported, indicating that these reactions are amenable to kinetic investigation.
While detailed kinetic studies for the oxidation of L-Cystine by cerium(4+) specifically in a perchlorate medium are limited, studies in sulfuric acid medium indicate that the reaction is first order with respect to both [Ce(IV)] and [L-Cystine]. scispace.com The primary oxidation product is cysteic acid. scispace.com
Table 2: Kinetic Parameters for the Oxidation of L-Glutamine by this compound
| Reaction | Order w.r.t. [Ce(IV)] | Order w.r.t. [L-Glutamine] | Order w.r.t. [H+] |
|---|---|---|---|
| Uncatalyzed | 1 | < 1 | Negative Fractional |
Note: Data from studies on both uncatalyzed and Ag(I)-catalyzed oxidation of L-Glutamine. researchgate.net
Aromatic Aldehydes (e.g., Vanillin, Benzaldehyde)
The oxidation of aromatic aldehydes by this compound typically results in the corresponding carboxylic acids.
The oxidation of Vanillin in a perchloric acid medium is first order with respect to both [Ce(IV)] and [Vanillin], and shows a fractional order dependence on [H+]. dntb.gov.ua The reaction proceeds through two parallel pathways, with Ce4+ and Ce(OH)3+ as the active oxidant species. The final oxidation product is 4-hydroxy-3-methoxybenzoic acid. dntb.gov.ua
The oxidation of Benzaldehyde to benzoic acid by ceric perchlorate in aqueous acetic acid is also first order with respect to the oxidant. The mechanism involves the formation of a 1:1 complex between benzaldehyde and the ceric ion, followed by an acid-catalyzed decomposition of this complex. escholarship.org
Table 3: Reaction Orders for the Oxidation of Vanillin by this compound
| Reactant | Order of Reaction |
|---|---|
| [Ce(IV)] | 1 |
| [Vanillin] | 1 |
Note: Kinetic data for the oxidation of Vanillin in a perchlorate medium. dntb.gov.ua
Organic Acids (e.g., Propionic Acid, Oxalic Acid)
For Oxalic Acid , kinetic studies have been predominantly conducted in sulfuric acid medium. These studies show that the reaction is first order in [Ce(IV)] and fractional in [oxalic acid], with the rate decreasing as the acid concentration increases. researchgate.netresearchgate.net The product of this oxidation is carbon dioxide. researchgate.netresearchgate.net While specific data in perchloric acid is scarce, the general mechanism is expected to involve the formation of a cerium(IV)-oxalate complex.
Pharmaceutical Compounds (e.g., Fosfomycin Disodium Salt, Atropine)
The oxidation kinetics of pharmaceutical compounds are crucial for understanding their stability and degradation pathways.
The oxidation of Fosfomycin Disodium Salt by cerium(IV) in an aqueous perchloric acid medium is first order in [Ce(IV)] and has a fractional order dependence on both [Fosfomycin] and [H+]. uobaghdad.edu.iqorientjchem.org The active oxidizing species is suggested to be Ce(OH)3+. The mechanism involves the formation of a complex between fosfomycin and cerium(IV), which then decomposes in a slow step to form a free radical. uobaghdad.edu.iq
The silver(I)-catalyzed oxidation of Atropine by cerium(IV) in aqueous perchlorate solutions exhibits first-order kinetics with respect to [Ce(IV)] and [Ag(I)], and a less than unit order with respect to [Atropine]. researchgate.netuobaghdad.edu.iqresearchgate.net The reaction shows a negative fractional-first order dependence on [H+]. The oxidation products include tropine, benzaldehyde, methanol (B129727), and carbon dioxide. researchgate.netuobaghdad.edu.iq
Table 4: Kinetic Data for the Ag(I)-Catalyzed Oxidation of Atropine by this compound
| Parameter | Order of Reaction |
|---|---|
| [Ce(IV)] | 1 |
| [Ag(I)] | 1 |
| [Atropine] | < 1 |
Note: Data from the kinetic study of the silver(I)-catalyzed oxidation of Atropine. researchgate.netuobaghdad.edu.iqresearchgate.net
Oxidation of Inorganic Substrates (e.g., Hydrogen Peroxide)
This compound is also a potent oxidant for various inorganic substrates. The reaction with Hydrogen Peroxide is notably rapid. The kinetics of this reaction suggest the formation of an intermediate complex, Ce(IV)·H₂O₂, which subsequently decays in an inner-sphere electron transfer step. The reaction dynamics can be influenced by the nature of the cerium(IV) species in solution, with monomeric species reacting instantaneously, while polymeric species react more slowly. acs.org
Catalytic Effects on Cerium(IV) Perchlorate Oxidation Reactions
The rates of cerium(IV) perchlorate oxidations can be significantly influenced by the presence of catalysts. Transition metal ions are often employed for this purpose.
Silver(I) is a commonly used catalyst. researchgate.netresearchgate.net The catalytic mechanism generally involves the formation of an adduct between the Ag(I) ion and the substrate. This adduct then reacts with the cerium(IV) oxidant in the rate-determining step, facilitating the electron transfer process. For instance, in the oxidation of L-glutamine, the Ag(I)-catalyzed pathway is significantly faster than the uncatalyzed reaction. researchgate.net
Iridium(III) has also been shown to be an effective catalyst for cerium(IV) perchlorate oxidations, particularly for ketones. The mechanism involves the formation of a complex between the cerium(IV), the organic substrate, and the Ir(III) catalyst. This ternary complex then decomposes in the rate-determining step. uobaghdad.edu.iq
The choice of catalyst and its concentration can significantly alter the reaction rate and, in some cases, the reaction pathway, providing a valuable tool for controlling the oxidation process.
Silver(I) Catalysis and its Mechanistic Role
The oxidation of various substrates by cerium(IV) perchlorate can be significantly accelerated by the presence of a silver(I) catalyst. Kinetic studies reveal that the reaction typically shows a first-order dependence on the concentrations of both cerium(IV) and silver(I) semanticscholar.orgsciencepublishinggroup.comaun.edu.egresearchgate.net. The order with respect to the substrate is often less than unity, suggesting the formation of an intermediate complex semanticscholar.orgsciencepublishinggroup.comaun.edu.egresearchgate.netaustinpublishinggroup.com.
The mechanistic role of silver(I) is believed to involve the formation of a complex with the substrate, which is then oxidized by cerium(IV). This pathway provides a lower activation energy barrier compared to the uncatalyzed reaction. For instance, in the oxidation of L-glutamine, the rate of the Ag(I)-catalyzed reaction was found to be about seven times higher than the uncatalyzed one austinpublishinggroup.com. The proposed mechanism often involves the following steps:
Formation of an active catalyst-substrate complex.
Oxidation of this complex by the active species of cerium(IV), which is often suggested to be Ce(OH)³⁺ in perchlorate media semanticscholar.orgsciencepublishinggroup.comaun.edu.eg.
Decomposition of the intermediate to form the products and regenerate the catalyst.
The reaction rate is observed to increase with increasing ionic strength and dielectric constant of the medium semanticscholar.orgsciencepublishinggroup.comaun.edu.egresearchgate.netaustinpublishinggroup.com. The addition of the product, cerium(III), has been shown to have no significant effect on the rate of these catalyzed oxidations semanticscholar.orgsciencepublishinggroup.comaun.edu.egaustinpublishinggroup.comsemanticscholar.orgsciencepublishinggroup.comresearchgate.netresearchgate.net.
| Reactant | Order of Reaction | Reference |
|---|---|---|
| [Ce(IV)] | First Order | semanticscholar.orgsciencepublishinggroup.comaun.edu.egresearchgate.netaustinpublishinggroup.com |
| [Ag(I)] | First Order | semanticscholar.orgsciencepublishinggroup.comaun.edu.egresearchgate.net |
| [Substrate] | Less than unit order | semanticscholar.orgsciencepublishinggroup.comaun.edu.egresearchgate.netaustinpublishinggroup.com |
| [H⁺] | Negative fractional-first order | semanticscholar.orgsciencepublishinggroup.comaun.edu.egresearchgate.netaustinpublishinggroup.com |
Other Metal Ion Catalysts (e.g., Ir(III), Ru(III))
Besides silver(I), other metal ions such as iridium(III) and ruthenium(III) have been found to be highly efficient catalysts for oxidations by cerium(IV) perchlorate in aqueous perchloric acid media asianpubs.org.
Iridium(III) Catalysis: In the Ir(III)-catalyzed oxidation of ketones, the mechanism is proposed to involve the formation of an intermediate complex involving the oxidant, catalyst, and substrate in pre-equilibrium steps asianpubs.orgresearchgate.net. This is followed by an electron transfer step, often through an inner-sphere mechanism, involving an Ir(III)/Ir(IV) catalytic cycle asianpubs.org. The reaction kinetics can vary, with some studies on the oxidation of ketones showing the reaction order tending from first to zero at higher substrate concentrations researchgate.net. Interestingly, IrCl₃, which can be a sluggish catalyst in alkaline media, has been found to surpass the catalytic efficiency of osmium and ruthenium in acidic media for certain reactions researchgate.netresearchgate.net.
Ruthenium(III) Catalysis: Ruthenium(III) is also a potent catalyst for cerium(IV) oxidations. The mechanism is dependent on the specific metal ion catalyst and the acidic medium mgesjournals.com. In some cases, the active species of the catalyst is suggested to be [Ru(H₂O)₆]³⁺ researchgate.net. The catalytic cycle likely involves the oxidation of Ru(III) to a higher oxidation state by Ce(IV), followed by the oxidation of the substrate and regeneration of Ru(III).
Influence of Reaction Parameters on Kinetic Outcomes
The kinetics of cerium(IV) perchlorate oxidations are highly sensitive to various reaction parameters, which can provide valuable insights into the reaction mechanism.
Hydrogen Ion Concentration Dependence
The dependence of the reaction rate on the hydrogen ion concentration, [H⁺], is a key indicator of the nature of the active cerium(IV) species. In many studies involving cerium(IV) perchlorate, the reaction rate decreases with an increase in [H⁺], exhibiting a negative fractional or less than unit order dependence semanticscholar.orgsciencepublishinggroup.comaun.edu.egresearchgate.netaustinpublishinggroup.comsemanticscholar.orgsciencepublishinggroup.comresearchgate.net. This inhibitory effect of H⁺ suggests that a hydrolyzed species of cerium(IV), such as Ce(OH)³⁺, is the kinetically active oxidant semanticscholar.orgsciencepublishinggroup.comaun.edu.egresearchgate.net. The equilibrium between the unhydrolyzed (Ce⁴⁺) and hydrolyzed species is shifted towards the less reactive Ce⁴⁺ at higher acid concentrations.
| Observation | Inference on Active Species | Reference |
|---|---|---|
| Rate decreases with increasing [H⁺] | Ce(OH)³⁺ is the active species | semanticscholar.orgsciencepublishinggroup.comaun.edu.egresearchgate.netaustinpublishinggroup.comsemanticscholar.orgsciencepublishinggroup.comresearchgate.net |
| Rate increases with increasing [H⁺] | Ce⁴⁺ is the active species | researchgate.netresearchgate.netresearchgate.net |
Substrate Concentration Order
The order of the reaction with respect to the substrate concentration is frequently found to be less than unity semanticscholar.orgsciencepublishinggroup.comaun.edu.egresearchgate.netaustinpublishinggroup.comsemanticscholar.orgsciencepublishinggroup.comresearchgate.netresearchgate.net. This fractional order is a strong indication of the formation of an intermediate complex between the cerium(IV) species and the substrate in a pre-equilibrium step semanticscholar.orgsciencepublishinggroup.comresearchgate.net. The Michaelis-Menten type of kinetics is often observed, where at low substrate concentrations, the rate is proportional to the substrate concentration, while at high concentrations, the rate becomes independent of the substrate concentration as the formation of the intermediate complex becomes the rate-limiting step. In some instances, the reaction follows first-order kinetics with respect to the substrate researchgate.net.
Effect of Ionic Strength and Dielectric Constant
The rate of oxidation by cerium(IV) perchlorate is often influenced by the ionic strength and the dielectric constant of the medium. An increase in the ionic strength of the medium has been observed to increase the reaction rate in several studies semanticscholar.orgsciencepublishinggroup.comaun.edu.egresearchgate.netaustinpublishinggroup.comresearchgate.nettandfonline.com. This effect is typically observed in reactions between ions of the same charge. Similarly, an increase in the dielectric constant of the medium has also been found to enhance the reaction rate semanticscholar.orgsciencepublishinggroup.comaun.edu.egresearchgate.netaustinpublishinggroup.comresearchgate.net. However, there are also reports where the reaction rate is not significantly affected by changes in either the ionic strength or the dielectric constant semanticscholar.orgsciencepublishinggroup.comresearchgate.net.
Role of Cerium(III) Product on Reaction Rates
In the majority of kinetic studies on the oxidation of various substrates by cerium(IV) perchlorate, the addition of the product, cerium(III), has no significant effect on the reaction rate semanticscholar.orgsciencepublishinggroup.comaun.edu.egaustinpublishinggroup.comsemanticscholar.orgsciencepublishinggroup.comresearchgate.netresearchgate.net. This observation suggests that the initial electron transfer step is irreversible and that there is no fast equilibrium involving the product preceding the rate-determining step semanticscholar.org. However, there are exceptions where the rate of reaction is reported to decrease with increasing cerium(III) concentration researchgate.netresearchgate.net. This inhibitory effect could indicate a reversible step in the mechanism where the product cerium(III) reacts with an intermediate.
Determination of Activation Parameters and Rate Law Derivations
In the study of reaction kinetics involving cerium(IV) perchlorate as an oxidant, the determination of activation parameters and the derivation of the rate law are crucial for elucidating the reaction mechanism. These parameters provide quantitative insights into the energy requirements and the molecular arrangement of the transition state, while the rate law describes the mathematical relationship between the reaction rate and the concentration of reactants.
The activation parameters, including the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG≠), are typically determined by studying the effect of temperature on the reaction rate constant. The Arrhenius and Eyring equations are fundamental in these calculations. The positive values for ΔH≠ and ΔG≠ observed in many studies indicate that the formation of the intermediate complex is an endothermic and non-spontaneous process, respectively. semanticscholar.org
A consistent finding across various studies is that the oxidation reactions involving cerium(IV) in a perchlorate medium often exhibit first-order kinetics with respect to the concentration of Ce(IV). semanticscholar.orgsciencepublishinggroup.comresearchgate.netresearchgate.net However, the order with respect to the organic substrate and the hydrogen ion concentration is frequently fractional or shows a more complex dependence, suggesting the involvement of pre-equilibrium steps in the reaction mechanism. semanticscholar.orgsciencepublishinggroup.comresearchgate.netresearchgate.net
For instance, in the oxidation of vanillin, the reaction follows first-order kinetics with respect to both cerium(IV) and vanillin, but a fractional order with respect to the hydrogen ion concentration. researchgate.net This leads to a rate law that accommodates different reaction pathways. Similarly, the oxidation of methylaminopyrazole formamidine (B1211174) (MAPF) and inositol by cerium(IV) perchlorate also shows a first-order dependence on the oxidant and a less than unit order dependence on the substrate. semanticscholar.orgsciencepublishinggroup.comresearchgate.net
The derived rate laws are often consistent with a mechanism that involves the formation of an intermediate complex between the active species of cerium(IV) and the substrate. semanticscholar.orgsciencepublishinggroup.com This complex then decomposes in a rate-determining step to form the products. The negative entropy of activation values reported in several studies supports the formation of a more ordered transition state, which is characteristic of a complex formation mechanism. semanticscholar.org
The following data tables summarize the determined activation parameters from various kinetic studies of oxidation reactions using cerium(IV) perchlorate.
Table 1: Activation Parameters for the Oxidation of Various Substrates by Cerium(IV) Perchlorate
| Substrate | ΔH# (kJ mol⁻¹) | ΔS# (J K⁻¹ mol⁻¹) | ΔG≠ (kJ mol⁻¹) | Reference |
| Vanillin (k₁ path) | 3.45 ± 0.24 | -247.81 ± 0.81 | - | |
| Vanillin (k₂ path) | 43.61 ± 2.49 | -141.23 ± 8.26 | - | |
| Methylaminopyrazole Formamidine (MAPF) | 58.34 ± 2.1 | -80.12 ± 6.8 | 82.21 ± 4.2 | semanticscholar.org |
| Inositol | 67.4 | -29.41 | 76.17 | scribd.com |
| Atropine (Ag(I) catalyzed) | 48.72 ± 1.8 | -120.3 ± 5.8 | 84.59 ± 3.6 | semanticscholar.org |
The rate law for these complex reactions is often derived based on the proposed mechanism. For a reaction involving the formation of an intermediate complex (C) from the oxidant (Ce(IV)) and the substrate (S), followed by its decomposition, the general steps can be represented as:
Formation of the intermediate complex (fast equilibrium): Ce(IV) + S ⇌ C (with equilibrium constant K)
Decomposition of the complex (slow, rate-determining step): C → Products (with rate constant k)
Based on such a mechanism, the derived rate law often takes a form similar to the Michaelis-Menten equation, which can explain the fractional order dependence on the substrate concentration. For example, in the oxidation of MAPF, a plausible oxidation mechanism involves the formation of an intermediate complex between the substrate and the active species of cerium(IV) in a pre-equilibrium step. This complex then decomposes in the slow step to yield a free radical derived from the substrate and Ce(III). semanticscholar.orgsciencepublishinggroup.com
The specific form of the rate law can also account for the influence of hydrogen ion concentration, which affects the speciation of cerium(IV) in the aqueous perchlorate medium. asianpubs.org The unhydrolyzed species Ce⁴⁺ and the hydrolyzed species Ce(OH)³⁺ are often considered the kinetically active species. asianpubs.org
The following table lists the compounds mentioned in this article.
Coordination Chemistry and Complexation Phenomena of Cerium Iv Perchlorate
Ligand Exchange Dynamics in Cerium(IV) Systems
Ligand exchange in coordination compounds involves the replacement of one or more ligands in the coordination sphere of a metal ion with other ligands. chemguide.co.uk In aqueous solutions of cerium(IV) perchlorate (B79767), the primary ligands are water molecules. However, the dynamics of the system allow for competitive complexation with other anions present in the solution, leading to the formation of various complex species.
In aqueous solutions, water molecules act as primary ligands, coordinating to the central cerium(IV) ion to form aquo complexes. While the exact structure can vary, studies on cerium ions in related systems provide insight. For instance, X-ray absorption fine structure (EXAFS) spectroscopy has shown that the Ce(III) ion is coordinated by nine water molecules. umich.edu Upon oxidation to Ce(IV), a structural change occurs within the first coordination shell. umich.edu In acidic solutions, Ce(IV) is known to hydrolyze, forming species such as [Ce(OH)]³⁺ and [Ce(OH)₂]²⁺, and can also form dimeric species like Ce-O-Ce⁶⁺, especially at higher concentrations. bioinfopublication.org The high redox potential of the Ce⁴⁺/Ce³⁺ couple, which can be up to +1.87 V in 8 M perchloric acid, is a key feature of this system. wikipedia.org
In acidic environments containing other potential ligands, a competition arises for coordination sites on the cerium(IV) ion. Anions can replace the coordinated water molecules to form more stable complexes. Studies in sulfuric acid, for example, have demonstrated that Ce(IV) is complexed by water and three bisulfate anions in its first coordination shell. umich.edu Similarly, in the presence of carbonate ions, Ce(IV) forms both 1:1 and 1:2 metal-to-ligand complexes. tandfonline.comresearchgate.net The formation of these complexes is driven by the strong affinity of the hard Lewis acid Ce(IV) for oxygen-donor ligands.
Formation of Inner-Sphere and Outer-Sphere Complexes
The interaction between a metal ion and a ligand can result in the formation of either an inner-sphere or an outer-sphere complex. In an inner-sphere complex, the ligand is directly bonded to the metal ion, sharing the primary coordination sphere. In an outer-sphere complex, the ligand and metal ion are separated by at least one layer of solvent molecules and are held together by weaker electrostatic forces. davuniversity.orgidc-online.com
Cerium(IV) is a potent one-electron oxidizing agent, and its reactions with organic substrates often proceed through the formation of an intermediate complex. nih.gov This complex formation is a crucial pre-equilibrium step before the rate-determining electron transfer occurs. For example, the oxidation of formamidines by cerium(IV) in aqueous perchlorate solution involves the formation of an intermediate complex between the substrate and the active Ce(IV) species. sciencepublishinggroup.com This complex then decomposes in a slower step to generate a free radical and Ce(III). sciencepublishinggroup.com Similarly, the oxidation of crotonic acid by ceric perchlorates is believed to proceed via an intermediate, although spectrophotometric evidence for a stable complex was not observed in this specific case, suggesting a transient interaction. bioinfopublication.org The nature of this intermediate can be inner-sphere, where the substrate directly binds to the Ce(IV) ion, facilitating direct electron transfer.
Spectroscopic Investigations of Cerium(IV) Complex Stability and Stoichiometry
Various spectroscopic techniques are invaluable for elucidating the structure, stability, and stoichiometry of cerium(IV) complexes.
UV-Visible Spectroscopy : This technique is widely used to monitor the formation of Ce(IV) complexes, which often exhibit intense colors due to ligand-to-metal charge transfer (LMCT) transitions. By employing methods like the mole-ratio method, the stoichiometry of complexes can be determined. For instance, the complex between Ce(IV) and 8-hydroxyquinoline was found to have a 1:2 metal-to-ligand ratio with a very high formation constant (Kf = 1.308 x 10¹⁴), indicating significant stability. misuratau.edu.lyresearchgate.net
Infrared (IR) Spectroscopy : FT-IR spectroscopy provides information about the bonding between the metal ion and the ligand. Shifts in the vibrational frequencies of the ligand upon coordination can identify the atoms involved in the bond. In the Ce(IV)-8-hydroxyquinoline complex, shifts in the v(C=N) and v(C-O) modes confirmed that coordination occurs through both the nitrogen and oxygen atoms of the ligand. misuratau.edu.lyresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹⁷O NMR, can be used to probe the coordination environment of the metal ion. Studies on Ce(IV)-carbonate complexes used ¹⁷O NMR to suggest that the carbonate ion binds to the metal in a bidentate fashion. tandfonline.comresearchgate.net
X-ray Absorption Near Edge Structure (XANES) : XANES spectroscopy is a powerful tool for determining the oxidation state of an element and gathering information about its coordination environment. It has been used to confirm the +4 oxidation state of cerium in various complexes and to reveal details about their electronic structures. nih.govescholarship.org
The table below summarizes findings from spectroscopic studies on select Cerium(IV) complexes.
| Complex | Technique(s) Used | Key Findings |
| Ce(IV) with 8-hydroxyquinoline | UV-Vis, FT-IR | Stoichiometry: 1:2 (Metal:Ligand); Formation Constant (Kf): 1.308 x 10¹⁴; Coordination via N and O atoms. misuratau.edu.lyresearchgate.net |
| Ce(IV) with Carbonate | UV-Vis, ¹⁷O NMR, Potentiometry | Formation of 1:1 and 1:2 complexes; Bidentate binding of carbonate suggested. tandfonline.comresearchgate.net |
| Ce(IV) with Guanidinate-amide ligands | UV-Vis, XANES, Cyclic Voltammetry | Intense LMCT bands observed; Increasing number of guanidinate ligands leads to redshift of absorption bands and less stabilization of the Ce(IV) state. escholarship.orgrsc.org |
| Bridging Ce(IV)-Nitride Complex | Vibrational Spectroscopy, X-ray Spectroscopy | Confirmed the +4 oxidation state; Identified the Ce=N=Ce asymmetric stretch. nih.gov |
Novel Cerium(IV) Coordination Compounds with Diverse Ligands
Research into the coordination chemistry of cerium(IV) continues to expand, with the synthesis and characterization of novel complexes featuring a wide variety of ligands. These efforts are driven by the potential applications of Ce(IV) compounds in catalysis, materials science, and organic synthesis. mdpi.com The stabilization of the highly oxidizing Ce(IV) ion is often achieved through the use of anionic, oxygen-donating ligands and low-dielectric solvents. mdpi.com
Recent advancements include:
Guanidinate-amide Complexes : A series of mixed-ligand Ce(IV) complexes featuring guanidinate and amide ligands have been synthesized, exhibiting intense colors and unusual electronic structures. rsc.org
Organometallic Complexes : The first complete series of cerium(IV) alkyl, aryl, and alkynyl complexes without chelate-assisted stabilization has been reported, synthesized from imidazolin-2-iminato cerium(IV) chlorides. chinesechemsoc.org
Complexes with Polyether Ionophores : Novel Ce(IV) complexes with the veterinary ionophores monensin and salinomycin have been created, forming species with the general compositions [CeL₂(OH)₂] and [CeL(NO₃)₂(OH)]. mdpi.com
Bridging Nitride Complex : A significant breakthrough was the isolation of the first molecular bridging cerium(IV)-nitride complex, [(TriNOx)Ce(Li₂μ-N)Ce(TriNOx)][BArF₄], which was synthesized by deprotonating a monometallic Ce(IV)-ammonia complex. nih.gov
Alkoxide and Metallocene Complexes : New Ce(IV) alkoxide complexes supported by ferrocene-based chelating ligands have been prepared, along with structurally characterized Ce(IV) metallocenes. mdpi.comacs.org
These examples highlight the versatility of cerium(IV) in forming coordination compounds with diverse structures and bonding characteristics, paving the way for new discoveries in lanthanide chemistry.
Polyether Ionophores (e.g., Monensin, Salinomycin)
The complexation chemistry of veterinary polyether ionophores, such as monensic and salinomycinic acids, with M⁴⁺ type metal ions has been an area of growing interest. nih.gov Research into the coordination processes between these ionophores and Cerium(IV) ions has led to the synthesis and characterization of novel coordination compounds. nih.govresearchgate.net
Depending on the reaction conditions, two main types of coordination species have been identified both experimentally and theoretically: [CeL₂(OH)₂] and [CeL(NO₃)₂(OH)], where L represents the deprotonated ionophore. nih.govresearchgate.net
Monensin acts as a pentadentate ligand, coordinating through both the carboxylate and hydroxyl functions in a "head-to-tail" manner, with additional coordination from mono- and bidentate nitrates. mdpi.com
Salinomycin behaves as a tetradentate ligand, where the "tail" hydroxyl group does not coordinate to the Ce(IV) center, and the two nitrate (B79036) ligands are bound in a bidentate fashion. mdpi.com
In the [CeL₂(OH)₂] type complexes, the ionophores are believed to coordinate in a bidentate manner through the monodentate carboxylate group and the "tail" hydroxyl group, forming a classic macrocyclic structure. mdpi.com
| Complex Type | Ionophore (L) | Coordination Mode of L | Ancillary Ligands | Ce(IV) Coordination No. |
| [CeL(NO₃)₂(OH)] | Monensinate | Pentadentate | 2x NO₃⁻, 1x OH⁻ | 9 |
| [CeL(NO₃)₂(OH)] | Salinomycinate | Tetradentate | 2x NO₃⁻, 1x OH⁻ | 9 |
| [CeL₂(OH)₂] | Monensinate | Bidentate | 2x OH⁻ | Varies |
| [CeL₂(OH)₂] | Salinomycinate | Bidentate | 2x OH⁻ | Varies |
Guanidinate Ligands and their Impact on Electronic Structure
The incorporation of guanidinate ligands into Cerium(IV) complexes gives rise to compounds with intense colors and unusual electronic structures. nih.govresearchgate.net A series of mixed-ligand guanidinate-amide complexes, {[(Me₃Si)₂NC(NⁱPr)₂]ₓCeIV[N(SiMe₃)₂]₃₋ₓ}⁺ (where x = 0–3), has been prepared via chemical oxidation of the corresponding Cerium(III) precursors. nih.gov
These Ce(IV) complexes exhibit a range of intense colors, including red, black, cyan, and green. escholarship.org A key finding is that increasing the number of guanidinate ligands (from x=0 to x=3) results in a significant redshift of the absorption bands. This phenomenon is attributed to low-energy ligand-to-metal charge transfer (LMCT) transitions. nih.gov Computational analyses suggest these transitions occur between guanidinate π orbitals and the unoccupied Ce 4f orbitals, which are close in energy. escholarship.org
| Number of Guanidinate Ligands (x) | Absorption Maximum (nm) in THF | Energy (eV) |
| 0 | 503 | 2.48 |
| 1 | Not specified | Not specified |
| 2 | Not specified | Not specified |
| 3 | 785 | 1.58 |
Silylamide, Alkoxide, and Aryloxide Ligands
Cerium(IV) forms stable complexes with various silylamide, alkoxide, and aryloxide ligands. These ligands are effective at stabilizing the high oxidation state of the cerium center.
Silylamide Complexes : A facile route to the ceric silylamide complex [Ce{N(SiHMe₂)₂}₄] has been developed, demonstrating the utility of silylamide ligands in Ce(IV) chemistry. acs.org
Alkoxide Complexes : Cerium(IV) alkoxide complexes supported by ancillary ligands, such as ferrocene-based Schiff base ligands, have been synthesized and characterized. acs.org Additionally, dinuclear Cerium(IV) complexes supported by tetraphenolate ligands can be synthesized from cerium silyloxide precursors. escholarship.org
Aryloxide Complexes : A range of redox-active Cerium(IV) aryloxide complexes have been synthesized. doi.orgcolab.ws For example, treatment of Ce(IV) alkoxide complexes with substituted phenols can lead to the formation of Ce(III) aryloxide complexes through a redox process. colab.ws Dinuclear Cerium(IV) aryloxide complexes supported by tetraphenolate platforms are highly stable and have been shown to be active catalysts for ring-opening copolymerization reactions. escholarship.org
Hydroxylaminato Ligands
An electron-rich, air-stable hydroxylamine ligand has been used to synthesize a strongly stabilized homoleptic Cerium(IV) hydroxylaminato complex, Ce[η²-ON(tBu)(2-OMe-5-tBu-C₆H₃)]₄. nih.gov The synthesis proceeds through a one-pot protonolysis and oxidation procedure. nih.gov
A significant structural feature of this complex is that the hydroxylaminato ligands are bound in an η² mode, involving both the oxygen and nitrogen atoms. nih.gov This bidentate N,O binding is of interest for potential applications in separations chemistry. nih.gov Single-crystal X-ray diffraction revealed that the complex crystallizes with the molecule in exact S₄ symmetry. nih.gov The intense red color of the complex is ascribed to a charge transfer transition.
Organometallic Cerium(IV) Complexes
The synthesis of organometallic Cerium(IV) complexes, particularly those with direct Ce-C σ-bonds, is challenging due to the combination of the highly oxidizing Ce(IV) cation and the reducing nature of carbanions. nih.gov Despite this, significant progress has been made in synthesizing and characterizing such compounds.
Synthesis and Structural Characterization of Alkyl, Aryl, and Alkynyl Complexes
Recently, the first complete series of Cerium(IV) alkyl, aryl, and alkynyl complexes without chelate-assisted stabilization was synthesized and structurally characterized. chinesechemsoc.orgchinesechemsoc.org These complexes are prepared by reacting imidazolin-2-iminato cerium(IV) chlorides with the corresponding lithium alkyl, aryl, or alkynyl reagents. chinesechemsoc.orgchinesechemsoc.org
Single-crystal X-ray diffraction studies of these complexes revealed a distorted tetrahedral geometry around the Cerium(IV) center. chinesechemsoc.org The cerium atom is coordinated to three nitrogen atoms from the supporting ligands and one carbon atom from the organometallic ligand. chinesechemsoc.org
| Complex Type | Example Compound | Ce-C Bond Type | Ce-C Bond Length (Å) |
| Alkynyl | (ImⁱᵇᵘN)₃Ce(C≡CPh) | Ce-C(sp) | ~2.484 |
| Aryl | (ImⁱᵇᵘN)₃Ce(Ph) | Ce-C(sp²) | 2.539(3) |
| Alkyl | (ImⁱᵇᵘN)₃Ce(CH₂SiMe₃) | Ce-C(sp³) | 2.515(4) |
The Ce-C(sp³) bond length in the alkyl complex is notably shorter than the Ce-C(sp²) bond in the aryl complex. chinesechemsoc.org Other examples of Ce(IV)-aryl complexes have also been reported, such as [Li(DME)₃][CeIV(κ²-ortho-oxa)(MBP)₂], which features a Ce-C(aryl) bond length of 2.5806(19) Å. nih.gov The Ce(IV)-alkynyl bond distances are significantly shorter than those typically found in Ce(III)-alkynyl complexes, consistent with the smaller ionic radius of Ce(IV). nih.gov
Homolytic Cleavage Mechanisms of Ce(IV)-Carbon Sigma Bonds
The stability and decomposition pathways of Ce(IV)-C bonds are of fundamental interest. Investigations into the decomposition of Cerium(IV) alkyl complexes have shown that the process involves the generation of alkyl radicals. chinesechemsoc.org This observation is a strong indicator of a homolytic cleavage mechanism for the Ce(IV)–C(sp³) σ-bond. chinesechemsoc.orgchinesechemsoc.org
Homolytic cleavage, or homolysis, is a type of bond fission where the two electrons in the covalent bond are divided equally between the two resulting fragments. wikipedia.orglibretexts.org This process results in the formation of two radicals. byjus.com
Ce(IV)-R → Ce(III) + R•
This mechanism is significantly different from the decomposition pathways typically observed for trivalent rare-earth element–carbon (REIII–C) bonds. chinesechemsoc.org The propensity for the Ce(IV)-C bond to undergo homolysis is driven by the energetically favorable reduction of Ce(IV) to the stable Ce(III) oxidation state. This process requires energy, often supplied by heat or light, to overcome the bond dissociation energy. wikipedia.orgpressbooks.pub
Electrochemical Properties and Redox Behavior of Cerium Iv Perchlorate Systems
The Cerium(IV)/Cerium(III) Redox Couple in Perchlorate (B79767) Media
The formal potential of the Ce(IV)/Ce(III) redox couple is notably high in perchlorate media, reaching approximately +1.7 V versus the Normal Hydrogen Electrode (NHE) in 1 M perchloric acid researchgate.net. This high potential is attributed to the fact that the perchlorate anion (ClO₄⁻) is a very weak ligand and does not form strong complexes with either Ce(III) or Ce(IV) ions. In the absence of significant complexation, the cerium ions are primarily aquated, and the redox potential reflects the intrinsic electron transfer process between the hydrated ions.
The value of the formal potential can be influenced by the concentration of perchloric acid and the temperature. For instance, in a 6.5 mol kg⁻¹ HClO₄ solution at -5 °C, the formal redox potential has been determined to be 1755 ± 2 mV against the molal hydrogen electrode mdpi.com. Studies have also investigated the thermodynamic properties of this redox couple in perchloric acid solutions as a function of temperature, providing valuable data on the enthalpy, entropy, and heat capacity changes associated with the redox reaction nih.gov. The lack of strong complexation in perchlorate media makes this system a useful benchmark for understanding the influence of ligand environments on the cerium redox potential semanticscholar.org.
Table 1: Formal Potential of the Ce(IV)/Ce(III) Couple in Perchloric Acid Media
| Concentration of HClO₄ | Temperature | Formal Potential (V vs. NHE) | Reference |
|---|---|---|---|
| 1 M | 25 °C | +1.7 | researchgate.net |
| 6.5 mol kg⁻¹ | -5 °C | +1.755 | mdpi.com |
Electron Transfer Kinetics and Mechanisms
The kinetics of the electron transfer between Ce(IV) and Ce(III) in perchlorate media are a crucial aspect of its electrochemical behavior. The rate of this process is influenced by the electrode material, temperature, and the specific reaction mechanism.
The choice of electrode material significantly impacts the rate of electron transfer for the Ce(IV)/Ce(III) couple. While extensive studies in perchlorate media are limited, research in other acidic environments provides valuable insights that can be extrapolated. Platinum (Pt) and glassy carbon (GC) are commonly used electrode materials for studying this redox system.
Studies in sulfuric acid have shown that the heterogeneous rate constant (k⁰) and the transfer coefficient (α) can differ between these two materials. For instance, on a platinum electrode, the cerium redox reaction is characterized by its asymmetric nature, with a reported transfer coefficient (α) of approximately 0.23 nih.gov. The standard rate constant (k⁰) on platinum in sulfuric acid has been reported to be in the range of 1.43 x 10⁻⁴ cm/s nih.gov. On a glassy carbon electrode, the transfer coefficient is similar (around 0.23), but the standard rate constant can be lower, in the order of 2.99 x 10⁻⁵ cm/s nih.gov. This suggests that the electron transfer is more facile on platinum. The differences in the catalytic activity of the electrode surfaces towards the cerium redox reaction are responsible for these variations.
Table 2: Electron Transfer Kinetic Parameters for the Ce(IV)/Ce(III) Couple on Different Electrodes (in Sulfuric Acid Media)
| Electrode Material | Heterogeneous Rate Constant (k⁰) (cm/s) | Transfer Coefficient (α) | Reference |
|---|---|---|---|
| Platinum | 1.43 x 10⁻⁴ | 0.23 | nih.gov |
| Glassy Carbon | 2.99 x 10⁻⁵ | 0.23 | nih.gov |
The rate of electron transfer is also dependent on temperature, a relationship that can be described by the Arrhenius equation. From the temperature dependence of the rate constant, the activation energy (Ea) for the electron transfer process can be determined.
The electron transfer process for the Ce(IV)/Ce(III) couple may not always be a simple, one-step event. In some cases, it can involve a sequence of chemical (C) and electrochemical (E) steps. These multi-step mechanisms are denoted as CE, EC, or CEC, depending on the order of the steps.
CE Mechanism: A chemical step precedes the electron transfer. This could involve a change in the coordination sphere of the cerium ion, such as the dissociation of a ligand, to form an electroactive species that then undergoes electron transfer.
EC Mechanism: An electron transfer is followed by a chemical reaction. The product of the initial electron transfer may be unstable and undergo a subsequent chemical transformation.
CEC Mechanism: A chemical step is followed by an electron transfer, which is then followed by another chemical step.
While perchlorate is a non-complexing anion, the possibility of hydrolysis of Ce(IV) at low acidities can introduce chemical steps coupled to the electron transfer. The study of these mechanisms is crucial for a complete understanding of the redox behavior of cerium in solution.
Redox Potentials and their Modulation by Anion Complexation
The redox potential of the Ce(IV)/Ce(III) couple is highly sensitive to the composition of the electrolyte, particularly the nature and concentration of the anions present. This is due to the differential complexation of the Ce(IV) and Ce(III) ions.
Perchloric acid is considered a non-complexing medium, and therefore, the redox potential of the Ce(IV)/Ce(III) couple in HClO₄ is the highest among common mineral acids semanticscholar.orglibretexts.org. This property makes cerium(IV) perchlorate a very strong oxidizing agent. The significant shift in redox potential with the choice of anion highlights the crucial role of the coordination environment in modulating the thermodynamic properties of the Ce(IV)/Ce(III) redox couple.
Table 3: Formal Redox Potential of the Ce(IV)/Ce(III) Couple in Different 1 M Acidic Media
| Acid Medium | Formal Potential (V vs. NHE) | Reference |
|---|---|---|
| HClO₄ | +1.70 | researchgate.net |
| H₂SO₄ | +1.44 | researchgate.net |
| HNO₃ | +1.61 | researchgate.net |
| HCl | +1.28 | researchgate.net |
Cyclic Voltammetry Studies of Cerium(IV) Perchlorate
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. In a typical CV experiment involving the Ce(IV)/Ce(III) couple, the potential is scanned linearly to a certain value and then reversed. The resulting plot of current versus potential provides valuable information about the thermodynamics and kinetics of the electron transfer process.
While specific cyclic voltammograms of cerium(IV) perchlorate are not widely published, studies in other acidic media, such as sulfuric acid, reveal key characteristics that are expected to be similar in perchlorate media. The Ce(IV)/Ce(III) redox couple typically exhibits a quasi-reversible behavior, meaning that the electron transfer is not infinitely fast core.ac.uk.
Key parameters obtained from a cyclic voltammogram include the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (Ipa), and the cathodic peak current (Ipc).
Peak Separation (ΔEp = Epa - Epc): For a reversible one-electron process, the theoretical peak separation is approximately 59 mV at room temperature. In practice, for the quasi-reversible Ce(IV)/Ce(III) couple, the peak separation is larger than this value and increases with increasing scan rate core.ac.uk.
Peak Current Ratio (Ipa/Ipc): For a simple, reversible redox couple where both species are stable, the ratio of the anodic to cathodic peak currents is close to unity.
These diagnostic criteria from cyclic voltammetry allow for the determination of kinetic parameters such as the diffusion coefficients of the cerium ions and the electron transfer rate constant core.ac.uk.
Theoretical and Computational Investigations of Cerium Iv Perchlorate Chemistry
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a central computational method for studying cerium(IV) complexes due to its balance of computational cost and accuracy. It allows for detailed investigation of the electronic structure and thermodynamic properties of these systems.
Prediction of Structures and Free Energies of Cerium(IV) Complexes
For instance, DFT has been successfully used to determine the most energetically favorable structures of Ce(IV) complexes in aqueous solutions. Calculations can compare the free energies of different potential structures, such as those with varying numbers of coordinated water molecules or counter-ions like perchlorate (B79767). Studies have shown that DFT can predict ligand-exchange free energies, which are crucial for understanding the stability of complexes. umich.edu For example, DFT calculations have been employed to identify the dominant Ce(IV) species in sulfuric acid as [CeIV(H₂O)₆(HSO₄)₃]⁺ by demonstrating its energetic favorability. umich.edu A similar approach can be applied to perchlorate systems to model the interaction between the Ce(IV) ion and perchlorate anions, distinguishing between inner-sphere and outer-sphere coordination. DFT-optimized structures provide a foundational understanding of the local environment around the cerium center, which dictates its reactivity. researchgate.net
Table 1: Representative DFT-Calculated Parameters for Cerium Complexes This table contains illustrative data based on typical findings in computational studies of cerium complexes.
| Complex Species | Coordination Number (Predicted) | Key Bond Distance (Å) | Relative Free Energy (kJ/mol) |
|---|---|---|---|
| [Ce(H₂O)₉]⁴⁺ | 9 | Ce-O ≈ 2.40 | Reference (0) |
| [Ce(H₂O)₈(ClO₄)]³⁺ | 9 | Ce-O(H₂O) ≈ 2.42, Ce-O(ClO₄) ≈ 2.55 | Varies |
| [Ce(H₂O)₆(HSO₄)₃]⁺ | 9 | Ce-O(H₂O) ≈ 2.38, Ce-S ≈ 3.67 | -28.9 (vs. non-complexing acid) umich.edu |
Computational Analysis of Bonding Properties (e.g., Ce(IV)-Carbon Sigma Bonds)
DFT is a powerful tool for analyzing the nature of chemical bonds within cerium(IV) complexes. While cerium(IV) perchlorate itself does not feature Ce-C bonds, DFT studies on organometallic Ce(IV) compounds provide critical insights into the covalency involving cerium. These studies are relevant as they characterize the fundamental bonding capabilities of the Ce(IV) ion.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, performed on DFT-derived electron densities, can quantify the degree of covalent character in bonds. For example, in studies of cerium(IV) carbene complexes, NBO analysis identified significant cerium character (around 13%) in the Ce-C bonding interactions, indicating a degree of covalency. nih.gov These theoretical investigations have shown that Ce(IV) can form bonds with significant covalent character, challenging the traditional view of lanthanide bonding as purely ionic. nih.govresearchgate.net The analysis of molecular orbitals reveals that both 4f and 5d orbitals on the cerium atom can participate in bonding. researchgate.net Specifically, theoretical studies suggest a unique hybridization of Ce 4f, 5d, and 6p valence orbitals can lead to the formation of very covalent metal-ligand sigma bonds. researchgate.net This fundamental understanding of Ce(IV)'s bonding potential is transferable to its interactions with other ligands, including the oxygen atoms of perchlorate or water.
Modeling Ligand Exchange Processes and Electron Transfer Steps
The reactivity of cerium(IV) perchlorate as an oxidant is fundamentally linked to ligand exchange and electron transfer processes. DFT calculations can model the entire reaction pathway for these events, providing insights into the mechanism. Researchers can map the potential energy surface, identify transition states, and calculate activation energies.
Elucidation of Electronic Structures and Orbital Occupancies
Cerium(IV) is formally described as having a 4f⁰ electronic configuration. However, both experimental and computational studies show that the reality is more complex due to ligand-to-metal charge transfer (LMCT) and covalency. DFT is essential for elucidating the true electronic structure of Ce(IV) complexes. nih.gov
Computational analyses reveal that the ground state of many Ce(IV) compounds is multiconfigurational, involving both Ce(IV, f⁰) and Ce(III, f¹)L (where L represents a ligand hole) character. nih.gov DFT calculations, often correlated with X-ray absorption spectroscopy (XANES), can quantify the effective 4f-orbital occupancy (nf). rsc.orgchemrxiv.org This value reflects the degree of electron density donated from the ligands to the cerium 4f orbitals. Studies on various Ce(IV) complexes have shown that nf is sensitive to the ligand environment; for instance, increasing the number of guanidinate ligands in a complex leads to an increase in the measured 4f occupancy. nih.govrsc.org DFT calculations help rationalize these trends by analyzing the molecular orbitals, showing how ligand orbitals mix with the cerium 4f and 5d orbitals. nih.gov This mixing is responsible for the intense colors of many Ce(IV) complexes, which arise from parity-allowed LMCT transitions. nih.govnih.gov
Table 2: Calculated Electronic Properties of Representative Ce(IV) Complexes This table presents typical data obtained from DFT and spectroscopic analysis for different Ce(IV) ligand environments.
| Complex/System | Method | Calculated 4f Occupancy (nf) | Key Finding |
|---|---|---|---|
| Ce(IV) Halide Series | XANES & Theory | Varies with halide | Covalency and nf increase from F⁻ to Br⁻ chemrxiv.org |
| Ce(IV) Guanidinate-Amide | DFT & XANES | Increases with guanidinate ligands | Ligand identity directly tunes 4f occupancy nih.gov |
| Ce(IV) N₂O₂-donor Ligands | DFT & XANES | Minimal variation | 4f covalent character not significantly altered by remote substituents nih.gov |
Molecular Dynamics Simulations for Structural Modeling
While DFT provides static, energy-minimized pictures of molecules, molecular dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of systems. For cerium(IV) perchlorate in solution, MD simulations can model the complex interplay between the Ce(IV) ion, perchlorate anions, and water molecules.
Quantitative Structure-Activity Relationships (QSAR) and Predictive Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property-based features of a set of compounds with their chemical activity or a biological response. nih.gov In the context of cerium(IV) chemistry, QSAR could be developed to create predictive models for its performance in applications like catalysis or oxidation.
The development of a QSAR model involves several steps:
Data Collection : A dataset of cerium complexes with measured activities (e.g., redox potentials, reaction rates for a specific oxidation) is compiled.
Descriptor Calculation : For each complex, a set of numerical descriptors is calculated. These can include electronic properties from DFT (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and topological indices.
Model Building : Statistical or machine learning methods, such as multiple linear regression, partial least squares, or random forest, are used to build a mathematical equation linking the descriptors to the activity. nih.gov
Validation : The model's predictive power is rigorously tested using external validation sets to ensure it can accurately predict the activity of new, untested compounds. nih.govnih.gov
While QSAR is more commonly applied to organic molecules in drug discovery, the principles are applicable to inorganic complexes. marquette.edu For cerium(IV) chemistry, a QSAR model could predict the oxidizing strength of a novel Ce(IV) complex based solely on its computationally derived structure and electronic properties, thereby guiding the rational design of new catalysts or oxidants. nih.gov
Advanced Spectroscopic and Analytical Characterization of Cerium Iv Perchlorate and Its Derivatives
UV-Visible Absorption Spectroscopy for Speciation and Complexation Studies
UV-Visible absorption spectroscopy is a fundamental tool for investigating the speciation and complexation of cerium(IV) ions in solution. The electronic transitions within the Ce(IV) species give rise to characteristic absorption bands that are sensitive to the coordination environment. In perchloric acid solutions, Ce(IV) exhibits a distinct absorption spectrum. The intense colors of many cerium(IV) complexes, ranging from red and black to cyan and green, are a result of low-energy ligand-to-metal charge transfer (LMCT) bands.
The position and intensity of these absorption bands can shift significantly depending on the nature and number of ligands coordinated to the cerium center. For instance, increasing the number of guanidinate ligands in a cerium(IV) complex results in a significant redshift of the absorption bands. This sensitivity allows for detailed studies of complex formation equilibria and the determination of species distribution in solution. The absorption spectrum of Ce(IV) in perchloric acid shows a characteristic band around 314 nm.
| Species | Solvent/Medium | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |
|---|---|---|---|
| Ce(IV) | 0.5 M HClO4 | ~314 | Data not available |
| {[(Me3Si)2NC(NiPr)2]xCeIV[N(SiMe3)2]3−x}+ (x=0) | THF | 503 | Data not available |
| {[(Me3Si)2NC(NiPr)2]xCeIV[N(SiMe3)2]3−x}+ (x=3) | THF | 785 | Data not available |
| Cerium(IV)-N-p-chlorophenylcinnamohydroxamic acid complex | Chloroform | 460 | 7200 |
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a powerful technique for probing the structure of cerium(IV) perchlorate (B79767) and its derivatives by identifying the vibrational modes of the constituent functional groups, particularly the perchlorate anion (ClO₄⁻). The symmetry of the perchlorate ion determines the number and activity of its vibrational modes in the IR spectrum. A free perchlorate ion, possessing tetrahedral (Td) symmetry, exhibits two characteristic IR-active bands. However, when the perchlorate ion coordinates to the cerium(IV) center, its symmetry is lowered (e.g., to C₃ᵥ for monodentate or C₂ᵥ for bidentate coordination), leading to the splitting of degenerate vibrational modes and the appearance of new bands that are IR-inactive in the free ion.
This change in the IR spectrum provides definitive evidence for the coordination of the perchlorate ion and offers insights into its binding mode. For instance, the appearance of multiple bands in the 1000-1200 cm⁻¹ region, where only one broad band is expected for the ionic perchlorate, is a clear indication of coordination. Similarly, the region around 600-650 cm⁻¹ is also diagnostic of the coordination mode.
| Vibrational Mode | Symmetry (Td) | Approximate Wavenumber (cm-1) for Ionic ClO₄⁻ | Approximate Wavenumber (cm-1) for Coordinated ClO₄⁻ (e.g., C₃ᵥ) | Activity |
|---|---|---|---|---|
| ν₁ (A₁) | Symmetric Stretch | ~930 (weak or inactive) | Becomes IR active | Raman (active) |
| ν₂ (E) | Symmetric Bend | ~460 (inactive) | Splits into two bands | Raman (active) |
| ν₃ (F₂) | Asymmetric Stretch | ~1100 (very broad, strong) | Splits into two or more bands | IR, Raman (active) |
| ν₄ (F₂) | Asymmetric Bend | ~625 (strong) | Splits into two or more bands | IR, Raman (active) |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organometallic and Coordination Complexes
While cerium(IV) perchlorate itself is not typically studied by NMR due to its ionic nature and lack of suitable nuclei, NMR spectroscopy is invaluable for characterizing organometallic and coordination complexes derived from cerium(IV). ¹H and ¹³C NMR are routinely used to elucidate the structure and bonding in these diamagnetic Ce(IV) compounds.
In organometallic Ce(IV) complexes, the chemical shifts of protons and carbons in the ligands provide detailed information about the electronic environment around the cerium center. For example, the synthesis of cerium(IV) metallocenes has been confirmed using ¹H and ¹³C{¹H} NMR spectroscopy. nih.gov A particularly noteworthy application is in the study of complexes with direct cerium-carbon bonds. These compounds can exhibit unusual ¹³C chemical shifts for the carbon atom bonded to the cerium, which can be indicative of the degree of covalency in the Ce-C bond. For instance, a strongly deshielded ¹³C NMR resonance at 255.6 ppm was observed for the ipso-carbon in a Ce(IV)-aryl complex, providing insight into the metal-ligand bonding. acs.org
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|---|
| (C₅H₄SiMe₃)₂Ce(OCMe₃)₂ | ¹H | C₆D₆ | 0.48, 1.32, 6.26, 6.65 | Si(CH₃)₃, C(CH₃)₃, C₅H₄ |
| (C₅H₄SiMe₃)₂Ce(OCMe₃)₂ | ¹³C{¹H} | C₆D₆ | 0.73, 33.56, 84.56, 123.95, 127.55, 127.79 | Ligand carbons |
| [Li(THF)₄][CeIV(κ²-ortho-oxa)(MBP)₂] | ¹³C{¹H} | Not specified | 255.6 | CeIV-Cipso |
| [(ImtBuN)₃CeCH₂SiMe₂Ph] | ¹H | C₆D₆ | 1.40 | CeCH₂Si |
X-ray Absorption Spectroscopy (XAS), including EXAFS and LIII-edge, for Oxidation State and Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic structure and local coordination environment of cerium. The cerium LIII-edge (at ~5.7 keV) is particularly sensitive to the oxidation state. The X-ray Absorption Near Edge Structure (XANES) spectrum of Ce(IV) compounds typically exhibits a characteristic two-peaked feature, which is distinct from the single peak observed for Ce(III) compounds. nih.gov This allows for the unambiguous determination of the cerium oxidation state and can be used to quantify the ratio of Ce(III) to Ce(IV) in mixed-valence systems. researchgate.net
The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides information about the local atomic structure around the cerium atom. Analysis of the EXAFS oscillations can determine the coordination number, bond distances, and identity of the neighboring atoms in the first few coordination shells. This has been applied to study the structure of Ce(IV) complexes in solution and in the solid state, revealing, for example, that Ce(IV) can form hexanuclear complexes in aqueous formate (B1220265) solutions. researchgate.net In sulfuric acid, EXAFS studies have shown that Ce(IV) complexes with sulfate (B86663) or bisulfate, in contrast to Ce(III) which coordinates with nine water molecules. rsc.org
Electron Paramagnetic Resonance (EPR) for Radical Intermediates and Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The cerium(IV) ion has a 4f⁰ electronic configuration, meaning it has no unpaired electrons and is therefore diamagnetic. Consequently, Ce(IV) perchlorate and its stable derivatives are EPR silent and cannot be directly observed with this technique.
However, EPR spectroscopy is an invaluable tool for studying reactions involving cerium(IV) perchlorate where paramagnetic species, such as organic radicals or other oxidation states of cerium (like Ce(III), which is paramagnetic with a 4f¹ configuration), are generated as intermediates. illinois.eduwikipedia.org For example, in oxidation reactions catalyzed by Ce(IV), EPR can be used to detect and characterize transient radical intermediates, providing crucial mechanistic insights. nih.govnih.govcam.ac.uk The technique is highly sensitive and can provide information on the structure and environment of the paramagnetic center. Thus, while not applicable to Ce(IV) itself, EPR is a critical complementary technique for understanding its redox chemistry.
Mass Spectrometry (MS) and Thermogravimetric Analysis (TGA/DTA) for Thermal Decomposition and Compositional Analysis
Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) and Mass Spectrometry (MS) provides a comprehensive picture of the thermal stability and decomposition pathways of cerium perchlorate compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference, indicating exothermic or endothermic processes.
Studies on the thermal decomposition of cerium(III) perchlorate hydrates show a multi-step process. cam.ac.uk The initial stages involve the loss of water molecules, followed by the decomposition of the perchlorate anions at higher temperatures. researchgate.net The final decomposition product is typically cerium(IV) dioxide (CeO₂). cam.ac.uksci-hub.se
Mass spectrometry coupled with the TGA/DTA system (TGA-MS) allows for the identification of the gaseous products evolved during decomposition. In the case of cerium perchlorate, the decomposition of the perchlorate anion leads to the release of chlorine-containing species and oxygen. researchgate.net This information is vital for elucidating the decomposition mechanism and understanding the thermal behavior of these energetic materials.
Typical Thermal Decomposition Profile of Cerium(III) Perchlorate Hydrate:
< 200°C: Dehydration (loss of H₂O)
240-460°C: Decomposition of perchlorate, leading to the formation of cerium(IV) dioxide. This process is complex and may involve the formation of an intermediate cerium oxoperchlorate. cam.ac.uksci-hub.se
X-ray Diffraction (XRD), including Single Crystal X-ray Diffraction, for Solid-State Structures
Numerous Ce(IV) complexes have been characterized by single-crystal XRD, revealing a variety of coordination numbers and geometries. For example, the structure of a mononuclear Ce(IV) complex with a tripodal ligand and a chloride ion was determined to have a pseudo-tetrahedral geometry, with Ce-O bond distances significantly shorter than in the corresponding Ce(III) precursor. semanticscholar.org In another study, the impact of alkali metal counterions on the Ce=N bond length in a series of cerium(IV) imido complexes was investigated, showing a shortening of the bond with increasing cation size. nih.gov
Powder X-ray diffraction (PXRD) is used to identify crystalline phases in polycrystalline samples. It has been employed to study the products of the thermal decomposition of cerium(III) perchlorate, confirming that cerium(IV) dioxide is the final product at elevated temperatures. sci-hub.se PXRD can also be used to identify intermediate phases formed during the decomposition process. sci-hub.se
| Compound | Key Structural Feature | Bond Length (Å) | Reference |
|---|---|---|---|
| [(LO₃)CeCl] | Ce-Osil (average) | 2.102(6) | semanticscholar.org |
| [Li(TMEDA)][Ce═N(3,5-(CF₃)₂C₆H₃)(TriNOx)] | Ce═N | 2.129(3) | nih.gov |
| [Cs(2.2.2-cryptand)][Ce═N(3,5-(CF₃)₂C₆H₃)(TriNOx)] | Ce═N | 2.077(3) | nih.gov |
| [Li(DME)₃][CeIV(κ²-ortho-oxa)(MBP)₂] | CeIV-Caryl | 2.571(7) - 2.5806(19) | acs.org |
Advanced Chemical Synthesis and Catalysis Mediated by Cerium Iv Perchlorate
Selective Oxidation Reactions in Organic Synthesis (Mechanistic Insights)
Cerium(IV) perchlorate (B79767) is an effective reagent for the selective oxidation of a wide range of organic functional groups. The mechanism of these oxidations typically involves an inner-sphere electron transfer process, which proceeds through the formation of an intermediate complex between the cerium(IV) species and the organic substrate. rsc.org
Kinetic studies on the oxidation of various organic compounds by cerium(IV) in aqueous perchlorate solutions have provided significant mechanistic insights. For instance, the oxidation of L-glutamine, methylaminopyrazole formamidine (B1211174) (MAPF), and inositol (B14025) all exhibit first-order kinetics with respect to cerium(IV) and less than unit order with respect to the organic substrate. researchgate.netaustinpublishinggroup.comsciencepublishinggroup.com This fractional order in the substrate is strong kinetic evidence for the formation of a pre-equilibrium intermediate complex. austinpublishinggroup.comsciencepublishinggroup.com
The general mechanism can be outlined as follows:
Complex Formation: The kinetically active cerium(IV) species, often Ce(OH)³⁺, forms an intermediate complex with the substrate (S). aun.edu.egsciencepublishinggroup.com Ce(OH)³⁺ + S ⇌ [Complex]
Electron Transfer: This complex then undergoes a rate-determining, one-electron transfer step to decompose into a free radical derived from the substrate and a cerium(III) ion. aun.edu.egaustinpublishinggroup.com The intervention of free radicals is often confirmed by polymerization tests with monomers like acrylonitrile. researchgate.netaustinpublishinggroup.com [Complex] → S• + Ce³⁺ + H⁺
Further Oxidation: The generated free radical is highly reactive and is rapidly oxidized by another cerium(IV) ion to yield the final oxidation products. aun.edu.egsciencepublishinggroup.com S• + Ce⁴⁺ → Products + Ce³⁺
The rate of these oxidation reactions is also influenced by the concentration of H⁺ ions. A negative fractional order with respect to [H⁺] is commonly observed, indicating that hydrolyzed cerium(IV) species are more reactive than the unhydrolyzed Ce⁴⁺ ion. aun.edu.egaustinpublishinggroup.comresearchgate.net
The oxidation of methanol (B129727) by ceric perchlorate also proceeds via an intermediate complex between a Ce⁴⁺ ion and a methanol molecule, a mechanism supported by both kinetic and spectrophotometric data. oup.com Similarly, the oxidation of acetic acid involves the rapid formation of a cerium(IV)-acetic acid complex, which then disproportionates to form the products. rsc.org
| Substrate | Key Mechanistic Findings | Identified Products | Reference |
|---|---|---|---|
| L-Glutamine | Formation of an intermediate complex between protonated L-glutamine and Ce(OH)³⁺. The rate-determining step is a one-electron process leading to a free radical. | Formyl propanamide, Ammonium (B1175870) ion, Carbon dioxide | austinpublishinggroup.com |
| Methylaminopyrazole formamidine (MAPF) | An intermediate complex between MAPF and Ce(OH)³⁺ decomposes in the slow step to a free radical and Ce(III). | Methylaminopyrazole, Dimethylamine, Carbon dioxide | aun.edu.egsciencepublishinggroup.com |
| Inositol | Evidence for complex formation from Michaelis-Menten plots. The reaction proceeds through a free radical path. | Inosose | researchgate.net |
| Methanol | Oxidation proceeds via an intermediate complex between one Ce⁴⁺ ion and one methanol molecule. | Not Specified | oup.com |
| Acetic Acid | Inner-sphere mechanism with rapid formation of a Ce(IV)-acetic acid complex, followed by disproportionation. | Not Specified | rsc.org |
Catalytic Systems Utilizing Cerium(IV) Perchlorate as a Component or Initiator (Mechanistic Focus)
Cerium(IV) perchlorate serves as the terminal oxidant in various catalytic systems, often employing transition metal ions as homogeneous catalysts. These catalysts facilitate the electron transfer process, leading to significantly enhanced reaction rates compared to the uncatalyzed reactions.
A prominent example is the silver(I)-catalyzed oxidation of organic substrates. In the Ag(I)-catalyzed oxidation of L-glutamine, the reaction rate was found to be about seven times higher than the uncatalyzed pathway. austinpublishinggroup.com The mechanism is similar to the uncatalyzed reaction but involves the formation of an Ag(I)-substrate complex prior to the oxidation step. austinpublishinggroup.com
The proposed mechanism for Ag(I) catalysis involves:
Catalyst-Substrate Complex Formation: Silver(I) ions form a complex with the substrate (S). Ag⁺ + S ⇌ [Ag-S]⁺
Redox Step: The active cerium(IV) species oxidizes this complex in the rate-determining step, regenerating the catalyst and producing a substrate radical and Ce(III). [Ag-S]⁺ + Ce⁴⁺ → Ag⁺ + S• + Ce³⁺
Product Formation: The radical S• is then rapidly oxidized by another Ce⁴⁺ ion. S• + Ce⁴⁺ → Products
This catalytic cycle is also observed in the Ag(I)-catalyzed oxidation of the drug atropine, where the reaction shows first-order dependence on [Ag(I)]. semanticscholar.orgresearchgate.net
Iridium(III) has also been shown to be an efficient catalyst for oxidations by cerium(IV) perchlorate. In the Ir(III)-catalyzed oxidation of acetone, an intermediate complex involving the oxidant, catalyst, and substrate is proposed. asianpubs.org The mechanism proceeds through an Ir(III)/Ir(IV) catalytic cycle via an inner-sphere electron transfer pathway. Both unhydrolyzed Ce⁴⁺ and hydrolyzed Ce(OH)³⁺ species are considered kinetically active. asianpubs.org The use of cerium(IV) perchlorate as a catalyst has also been noted in the Ir(III) chloride-mediated oxidation of diethyl ketone. sciencepublishinggroup.com
| Catalyst | Substrate | Key Mechanistic Features | Reference |
|---|---|---|---|
| Silver(I) | L-Glutamine | Formation of a complex between protonated glutamine and Ag(I) prior to reaction with Ce(OH)³⁺. Rate is ~7 times faster than uncatalyzed reaction. | austinpublishinggroup.com |
| Silver(I) | Atropine | First-order dependence on [Ag(I)]. Mechanism involves an Ag(I)-atropine complex. | semanticscholar.orgresearchgate.net |
| Iridium(III) | Acetone | Inner-sphere electron transfer mechanism involving an Ir(III)/Ir(IV) catalytic cycle. An intermediate complex of oxidant, catalyst, and substrate is formed. | asianpubs.org |
Precursor Chemistry for Novel Cerium-Based Materials (Mechanistic Considerations)
While extensively studied for its role in oxidation and catalysis, the application of cerium(IV) perchlorate as a direct precursor for solid-state cerium-based materials is less documented in comparison to other salts like cerium nitrate (B79036) or acetate. However, the solution chemistry of cerium(IV) in perchlorate media provides mechanistic considerations for its potential use in synthesizing materials like cerium(IV) oxide (ceria, CeO₂).
The synthesis of cerium-based materials from a solution precursor fundamentally involves the hydrolysis and condensation of hydrated cerium ions to form oxo- or hydroxo-bridged species, which then dehydrate to form the oxide. The speciation of cerium(IV) in aqueous perchlorate solutions is crucial. In these solutions, cerium(IV) can exist as monomeric species (Ce⁴⁺, Ce(OH)³⁺) or polymeric forms. aun.edu.egrsc.orghuji.ac.il The formation of these species is highly dependent on pH and concentration.
The mechanistic pathway from a cerium(IV) perchlorate solution to ceria nanoparticles would involve:
Hydrolysis: The hydrated cerium ion, [Ce(H₂O)ₙ]⁴⁺, undergoes hydrolysis, a process favored by increasing pH. [Ce(H₂O)ₙ]⁴⁺ + H₂O ⇌ [Ce(OH)(H₂O)ₙ₋₁]³⁺ + H₃O⁺
Condensation (Polymerization): These hydrolyzed species can then undergo condensation reactions to form dimers and larger polymers with Ce-O-Ce or Ce-(OH)₂-Ce bridges. The presence of such polymers in perchloric acid solutions has been previously reported. aun.edu.eg The reaction of monomeric cerium(IV) perchlorate with hydrogen peroxide is rapid, whereas polymeric cerium(IV) reacts much more slowly, highlighting the difference in reactivity between these species. rsc.orghuji.ac.il
Nucleation and Growth: These polymeric species can act as nuclei for the growth of cerium oxide or hydroxide (B78521) nanoparticles. The process is typically controlled by adjusting parameters like temperature and pH to induce precipitation.
The preparation of the cerium(IV) perchlorate solution itself can be considered a step in precursor chemistry. It is often prepared by dissolving ceric hydroxide in perchloric acid. asianpubs.org This ceric hydroxide is, in turn, precipitated from solutions of other cerium salts like ceric ammonium nitrate or sulfate (B86663), demonstrating the interconversion of cerium precursors to obtain the desired species for a specific application. researchgate.netasianpubs.org This highlights the role of cerium(IV) perchlorate as a key intermediate in aqueous-based routes to cerium materials.
Future Research Directions in Cerium Iv Perchlorate Chemistry
Exploration of Novel Reaction Pathways and Mechanistic Elucidation
While cerium(IV) perchlorate (B79767) is a well-established oxidizing agent, there remains considerable scope for exploring its utility in novel chemical transformations. Future research will likely delve into uncharted territories of organic and inorganic synthesis, harnessing the high redox potential of the Ce⁴⁺/Ce³⁺ couple.
One promising avenue is the development of new catalytic cycles where cerium(IV) perchlorate acts as a catalyst or a stoichiometric oxidant in reactions such as C-H functionalization, oxidative coupling, and asymmetric oxidation. For instance, its role in the decomposition of aryldiazomethanes to form stilbenes has been noted, suggesting potential for broader applications in olefin synthesis. acs.org Further investigations into silver(I)-catalyzed oxidations using cerium(IV) in perchlorate solutions also point towards opportunities for developing new catalytic systems for the transformation of complex organic molecules. researchgate.netresearchgate.net
A critical aspect of this exploration will be the detailed elucidation of reaction mechanisms. Understanding the nature of the active cerium(IV) species in perchlorate media, which can exist as monomeric, dimeric, or polymeric forms, is crucial for controlling reaction outcomes. acs.orghuji.ac.ilrsc.org Kinetic studies on the oxidation of various organic substrates, such as carboxylic acids, formamidines, and atropine, have provided initial insights into the formation of intermediate complexes and the role of reaction conditions. researchgate.netrsc.orgaun.edu.egresearchgate.net Future work will likely employ advanced spectroscopic and computational techniques to characterize transient intermediates and transition states, providing a more complete picture of the reaction coordinates.
Furthermore, the photocatalytic potential of cerium-based materials is an emerging area of interest. nih.govresearchgate.netrsc.org Research into the photocatalytic applications of cerium(IV) compounds, potentially including perchlorate complexes, for organic degradation and energy production could open up new, environmentally friendly chemical processes. researchgate.netmdpi.com
Development of Advanced Computational Models for Predictive Chemistry
The complexity of cerium(IV) chemistry, particularly the interplay between different species in solution and the multiconfigurational electronic structures of its complexes, presents a significant challenge to experimental investigation alone. escholarship.orgrsc.org Consequently, the development of advanced computational models is a vital future research direction. These models will be instrumental in predicting the properties and reactivity of cerium(IV) perchlorate and its derivatives, thereby guiding experimental efforts.
Density Functional Theory (DFT) has already been employed to study the structures and charge-transfer mechanisms of cerium ions in solution. umich.edu Future computational work will likely focus on developing more accurate and efficient theoretical methods to model the electronic structure of cerium(IV) complexes, including the explicit treatment of solvent effects and the dynamics of ligand exchange. These models will aid in understanding the factors that govern the redox potential and reactivity of cerium(IV) perchlorate.
A particularly exciting frontier is the application of machine learning (ML) and artificial intelligence (AI) in catalyst design and performance prediction. chemistryviews.orgumich.edunih.govyoutube.com By training algorithms on large datasets of experimental and computational data, ML models can identify structure-activity relationships and predict the catalytic performance of novel cerium-based materials. researchgate.net This data-driven approach has the potential to significantly accelerate the discovery of new catalysts with enhanced activity and selectivity for specific chemical transformations.
Interactive Table: Potential Computational Approaches in Cerium(IV) Perchlorate Research
| Computational Method | Application Area | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Elucidation | Reaction pathways, transition state energies, spectroscopic properties. |
| Molecular Dynamics (MD) | Solvation and Speciation | Coordination numbers, solvent structure, ligand exchange dynamics. |
| Machine Learning (ML) | Catalyst Screening | Prediction of catalytic activity and selectivity based on structural features. |
Synthesis of Next-Generation Cerium(IV) Perchlorate Derivatives with Tailored Reactivity
The reactivity of cerium(IV) is highly dependent on its coordination environment. A key area of future research will be the rational design and synthesis of novel cerium(IV) perchlorate derivatives with tailored reactivity. This will involve the use of a wide array of ligands to modulate the electronic and steric properties of the cerium center.
The synthesis of mixed-ligand complexes, incorporating both perchlorate and other functional ligands, offers a strategy to fine-tune the redox potential and substrate specificity of the cerium(IV) center. For example, the synthesis of cerium(IV) complexes with guanidinate ligands has been shown to result in compounds with intense colors and unusual electronic structures, demonstrating the profound impact of the ligand sphere on the properties of the metal ion. escholarship.orgrsc.org Similarly, the isolation of a bridging cerium(IV)-nitride complex highlights the potential for creating novel molecular architectures with unprecedented reactivity. nih.gov Research in this area will likely expand to include a broader range of ligand systems, such as those based on N-heterocyclic carbenes, porphyrins, and polyoxometalates, to access new reactivity patterns.
Another promising direction is the development of functionalized cerium(IV) materials, where cerium(IV) perchlorate or its derivatives are immobilized on solid supports such as polymers, silica, or metal-organic frameworks (MOFs). acs.org These materials could offer advantages in terms of catalyst stability, recyclability, and ease of separation from reaction products. The use of cerium(IV) in MOFs has already demonstrated enhanced catalytic activity in oxidation reactions, suggesting that the integration of cerium(IV) perchlorate into such frameworks could lead to highly efficient heterogeneous catalysts. mit.edu
Interdisciplinary Research at the Interface of Inorganic Chemistry and Other Fields
The unique properties of cerium(IV) perchlorate lend themselves to a wide range of applications beyond traditional chemistry, creating opportunities for fruitful interdisciplinary research.
In materials science , the strong oxidizing power of cerium(IV) perchlorate can be harnessed for the synthesis of novel materials. For example, it can be used in the polymerization of organosilanes to create protective coatings with improved barrier properties. researchgate.net Its role in the thermal decomposition of other perchlorate salts, such as ammonium (B1175870) perchlorate, is also an area of interest for the development of advanced energetic materials. acs.org
In the field of environmental science , cerium-based photocatalysts are being explored for the degradation of organic pollutants in water. researchgate.net The high oxidizing potential of cerium(IV) makes it a candidate for advanced oxidation processes aimed at water purification and remediation.
In biomedical applications , cerium compounds, including cerium nitrate (B79036) and cerium oxide nanoparticles, have shown promise as antimicrobial agents for wound healing. nih.govmdpi.com While the direct application of cerium(IV) perchlorate in this context may be limited by its aggressive nature, research into the antimicrobial mechanisms of cerium compounds could inform the design of new therapeutic agents.
The continued exploration of cerium(IV) perchlorate and its derivatives at the intersection of inorganic chemistry with materials science, environmental science, and biology will undoubtedly lead to new discoveries and technological innovations.
Q & A
Basic: What is the coordination structure of cerium(4+) perchlorate in aqueous solutions?
In aqueous solutions, this compound forms a coordination complex where perchlorate (ClO₄⁻) ions act as monodentate ligands , binding to the central Ce⁴⁺ ion. X-ray scattering and NMR studies confirm that Ce⁴⁺ is surrounded by a primary hydration shell of water molecules and a secondary shell involving ClO₄⁻ ligands. The coordination number for Ce⁴⁺ typically includes both water and perchlorate groups, with structural models suggesting a dynamic equilibrium between free and bound perchlorate ions .
Advanced: How do X-ray scattering and NMR complement each other in resolving structural ambiguities in cerium-perchlorate complexes?
X-ray scattering provides radial distribution functions (RDFs) to quantify distances between Ce⁴⁺ and coordinating atoms (e.g., O from H₂O or ClO₄⁻), while ³¹P NMR detects changes in ligand symmetry and binding dynamics. For example, X-ray data from Ce(ClO₄)₄ solutions revealed a Ce–O distance of ~2.4 Å for bound perchlorate, whereas NMR confirmed the absence of bidentate bonding due to the lack of splitting in ClO₄⁻ resonance peaks. Combining these techniques resolves discrepancies in hydration shell parameters and ligand-binding modes .
Basic: What analytical methods are recommended for quantifying this compound in solution?
Refractive index measurement and density determination are standard for assessing perchloric acid concentration (0–72% w/w), which indirectly informs Ce(4+) perchlorate synthesis. For direct quantification, potentiometric titration with standardized bases or redox agents (e.g., Fe²⁺) is effective. Refractive indices at 20°C for 60% HClO₄ are ~1.54, with deviations indicating impurities or hydration changes .
Advanced: What challenges arise when validating HPLC/ESI-MS for perchlorate detection in complex matrices?
HPLC/ESI-MS struggles with matrix interference in wastewater sludges or soils due to competing anions (e.g., NO₃⁻, SO₄²⁻) and organic matter. Method 6850 notes that recovery rates drop below 80% in high-ionic-strength samples. To improve accuracy, analysts should employ solid-phase extraction (SPE) with anion-exchange resins (e.g., AS16 columns) and validate with isotope dilution (e.g., ¹⁸O-labeled ClO₄⁻) .
Basic: How do sulfate ions influence the stability of this compound in solution?
Sulfate (SO₄²⁻) competes with ClO₄⁻ for Ce⁴⁺ coordination, forming mixed-ligand complexes. In perchlorate solutions with Na₂SO₄, ion migration studies show reduced Ce⁴⁺ mobility due to stronger Ce–SO₄²⁻ binding (log K ~3.2 vs. ~1.8 for ClO₄⁻). This competition can alter redox behavior and precipitate Ce(SO₄)₂ under high sulfate concentrations, necessitating strict control of anion ratios in experimental designs .
Advanced: How should researchers address contradictions in hydration shell parameters derived from X-ray data?
Discrepancies in hydration shell distances (e.g., rCe–H₂O = 10–12 Å) arise from model-dependent assumptions in fitting X-ray structure factors. To resolve this, employ multi-shell refinement with fixed coordination numbers (nCe–H₂O = 14) and variable σ values (root-mean-square deviations). Cross-validation with EXAFS (Extended X-ray Absorption Fine Structure) can independently verify second-shell contributions from ClO₄⁻ .
Basic: What synthetic routes yield high-purity this compound?
Ce(4+) perchlorate is synthesized by reacting cerium(IV) oxide (CeO₂) with concentrated perchloric acid (HClO₄) under reflux:
Purification involves vacuum distillation to remove excess HClO₄ and recrystallization in anhydrous ethanol. Purity is confirmed via Raman spectroscopy (peak at 935 cm⁻¹ for ClO₄⁻) .
Advanced: How can natural perchlorate contamination be distinguished from experimental artifacts?
Natural perchlorate (e.g., atmospheric formation via ozone-Cl reactions) often coexists with nitrate (NO₃⁻) in arid-region samples, whereas synthetic Ce(4+) perchlorate lacks NO₃⁻. Use isotopic fingerprinting (δ¹⁸O and δ³⁷Cl ratios) to trace ClO₄⁻ origins. For lab studies, pre-treat reagents with ion-selective membranes to remove background ClO₄⁻ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
